molecular formula C13H24N2O3 B2551390 3-(Boc-aminomethyl)-1-acetylpiperidine CAS No. 1257046-70-0

3-(Boc-aminomethyl)-1-acetylpiperidine

Cat. No.: B2551390
CAS No.: 1257046-70-0
M. Wt: 256.346
InChI Key: YADXXXMWCCGNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Boc-aminomethyl)-1-acetylpiperidine, also known as Boc-AMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of piperidine and is widely used in the synthesis of various compounds.

Scientific Research Applications

Versatile Building Blocks for Synthesis

Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, a related compound, has been identified as a versatile building block for synthesizing 4-substituted 3-aminopiperidines. These compounds have a high potential for biological activity. A scalable synthesis method starting from simple materials like pyridine and benzyl chloride was developed to produce these building blocks, highlighting their importance in medicinal chemistry and drug discovery (Schramm et al., 2009).

Catalysis and Enantioselective Synthesis

Chiral Brønsted acid-catalyzed direct Mannich reactions have been facilitated using phosphoric acid derivatives, demonstrating the utility of N-Boc-protected arylimines. This approach offers an attractive method for constructing beta-aminoketones under mild conditions, which is significant for the synthesis of various phenylglycine derivatives. The process highlights the role of such N-Boc-protected intermediates in enabling enantioselective catalysis and synthesis of biologically relevant compounds (Uraguchi & Terada, 2004).

Synthesis of Neuronal Nitric Oxide Synthase Inhibitors

2-Aminopyridinomethyl pyrrolidines, another class of compounds relevant to the query, represent potent and selective inhibitors of neuronal nitric oxide synthase. A critical step in their synthesis involves the deprotection of the benzyl group from the N-Boc and N-Bn double protected 2-aminopyridine ring, underscoring the importance of Boc-aminomethyl groups in the development of therapeutic agents (Ji et al., 2012).

Applications in Combinatorial Chemistry

Orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, prepared from piperidine building blocks, serve as new scaffolds for combinatorial chemistry. Their preparation involves nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, showcasing the application of Boc-aminomethyl groups in creating diverse chemical libraries for drug discovery (Schramm et al., 2010).

Enantioselective and Regiodivergent Access

Regiodivergent and enantioselective access to β2- and β3-amino acids, important chiral building blocks for pharmaceuticals, has been achieved through a one-pot reaction involving sparteine-mediated enantioselective lithiation of Boc-1,3-oxazinanes. This methodology emphasizes the versatility of Boc-protected intermediates in synthesizing key components for drug development and peptidomimetics (Lin, Zhang, & Baudoin, 2019).

Future Directions

The future directions for the use of 3-(Boc-aminomethyl)-1-acetylpiperidine could involve the development of more efficient preparation methods of amides from protected amines . This could potentially reduce cost, waste, and time in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[(1-acetylpiperidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-10(16)15-7-5-6-11(9-15)8-14-12(17)18-13(2,3)4/h11H,5-9H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADXXXMWCCGNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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